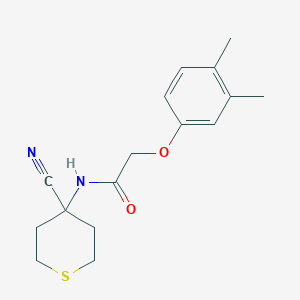
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用机制
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of B cells and the production of cytokines, which are involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, as well as the activation and differentiation of immune cells. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including rapid absorption and distribution in the body. However, one limitation of this compound is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings.
合成方法
The synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate. This intermediate is then reacted with potassium thioacetate to produce 3,4-dimethylphenyl thioacetate, which is further reacted with potassium cyanide to form the cyanothioester intermediate. Finally, this intermediate is reacted with ethyl chloroacetate to produce this compound.
科学研究应用
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-3-4-14(9-13(12)2)20-10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWXXNOQDBFPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2(CCSCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

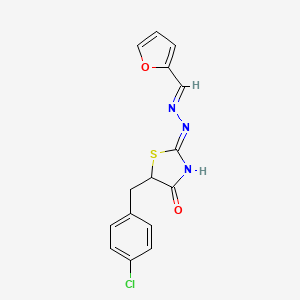
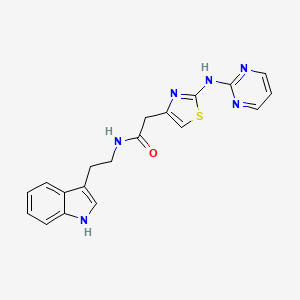

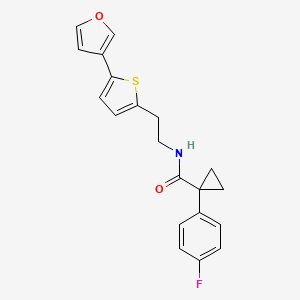

![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)
![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)
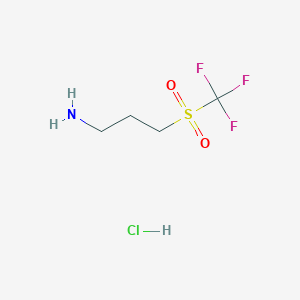
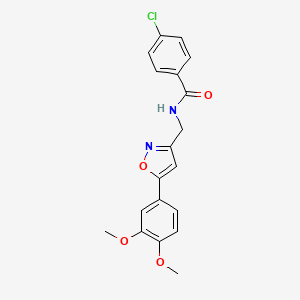

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide](/img/structure/B2862691.png)
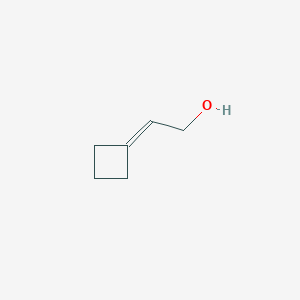
![5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B2862695.png)